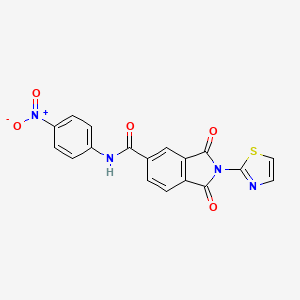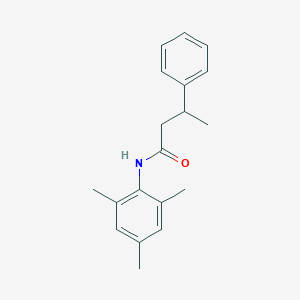
N-mesityl-3-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-mesityl-3-phenylbutanamide, also known as NMPB, is a chemical compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
作用机制
The exact mechanism of action of N-mesityl-3-phenylbutanamide is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the brain and spinal cord. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme and reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
N-mesityl-3-phenylbutanamide has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
实验室实验的优点和局限性
N-mesityl-3-phenylbutanamide has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, N-mesityl-3-phenylbutanamide has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.
未来方向
There are several potential future directions for research on N-mesityl-3-phenylbutanamide. One area of interest is the development of novel derivatives of N-mesityl-3-phenylbutanamide with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of N-mesityl-3-phenylbutanamide in greater detail. This could involve the use of advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. Additionally, the potential applications of N-mesityl-3-phenylbutanamide in other fields such as materials science and organic synthesis could also be explored.
Conclusion:
In conclusion, N-mesityl-3-phenylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its potential applications in medicinal chemistry and has been shown to exhibit a range of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several potential future directions for research on N-mesityl-3-phenylbutanamide.
合成方法
The synthesis of N-mesityl-3-phenylbutanamide involves the reaction of mesityl oxide and phenylacetic acid in the presence of a catalyst such as sulfuric acid. The reaction mixture is then heated under reflux, and the resulting product is purified using column chromatography. The yield of N-mesityl-3-phenylbutanamide obtained from this method is around 70%.
科学研究应用
N-mesityl-3-phenylbutanamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. It has also been shown to possess neuroprotective properties and could be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
3-phenyl-N-(2,4,6-trimethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-13-10-15(3)19(16(4)11-13)20-18(21)12-14(2)17-8-6-5-7-9-17/h5-11,14H,12H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPQVZOAVUDZCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC(C)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(2,4,6-trimethylphenyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5210075.png)
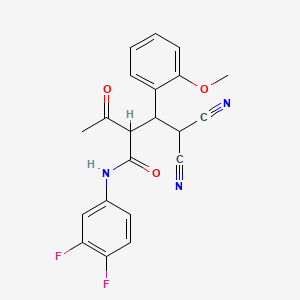
![4-(2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5210095.png)
![4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-3-(4-nitrobenzyl)-1,3-thiazol-3-ium bromide](/img/structure/B5210102.png)

![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B5210109.png)
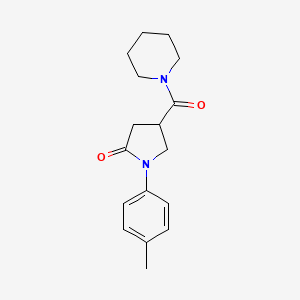
![6-ethyl-N-4-pyridinylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5210127.png)
![N-[(1-{[1-(2-pyrazinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B5210138.png)
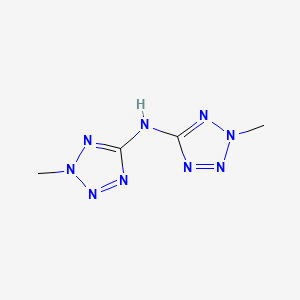
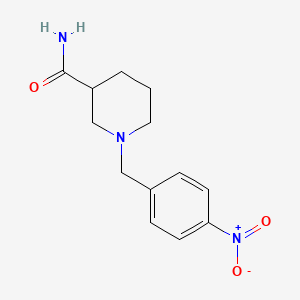
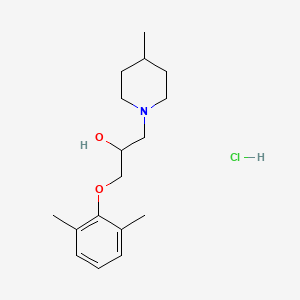
![methyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B5210151.png)
